1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione
Description
1-(3,4-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound featuring a pyrazine ring fused with two ketone groups (dione) and substituted with a 3,4-dimethylphenyl moiety at the N1 position. This structure combines electron-donating methyl groups with the electron-deficient pyrazine-dione core, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKOBHKJCUJFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione typically involves the condensation of 3,4-dimethylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazine-dione compound. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Compounds
Biological Activity
1-(3,4-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound belonging to the pyrazine family. Its unique structure and functional groups suggest potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 216.24 g/mol. The compound features a pyrazine ring substituted with a dimethylphenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.24 g/mol |
| Structure | Chemical Structure |
Synthesis Methods
The synthesis of this compound typically involves the condensation of 3,4-dimethylbenzaldehyde with hydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazine-dione compound. Common solvents used include ethanol and acetic acid.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.
- Case Study : A study evaluating the antimicrobial activity revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It appears to induce apoptosis in cancer cell lines through various mechanisms.
- Mechanism of Action : The proposed mechanism includes the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the activity of PKMYT1 kinase , which plays a critical role in cell cycle regulation.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Anticancer Activity | HeLa | 25 |
| MCF-7 | 30 |
Cytotoxicity Studies
Cytotoxicity assessments have shown that while this compound exhibits potent biological activity, it also presents moderate toxicity towards normal cells.
- Findings : In a cytotoxicity study using RAW 264.7 cell lines, the compound exhibited a half-maximal inhibitory concentration (IC50) value of approximately 500 µg/mL . This indicates that while it can effectively target cancer cells, care must be taken regarding its effects on healthy tissues.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits kinases involved in critical signaling pathways.
- DNA Interaction : The compound may bind to DNA structures, disrupting replication processes in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione, and how are reaction conditions optimized for yield?
- The synthesis typically involves condensation of precursors (e.g., substituted phenylhydrazines with diketones) in organic solvents like methanol or ethanol under reflux. Key parameters include temperature control (60–80°C), reaction time (24–36 hours), and stoichiometric ratios of reactants. Yield optimization requires iterative adjustment of these variables, monitored via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography or recrystallization is critical for removing byproducts like unreacted hydrazines .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the pyrazine ring structure and substituent positions (e.g., dimethylphenyl groups).
- Infrared (IR) Spectroscopy: Identifies carbonyl stretches (1650–1750 cm) and aromatic C–H vibrations.
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H···O/F), as demonstrated in related piperazine-dione derivatives .
Q. What are the primary applications of this compound in medicinal chemistry?
- The pyrazine-dione core serves as a scaffold for designing enzyme inhibitors (e.g., kinase or protease targets) due to its electrophilic carbonyl groups. Substitutions at the 3,4-dimethylphenyl position enhance lipophilicity, potentially improving blood-brain barrier penetration. Preliminary studies on analogs show antimicrobial and anticancer activity, though structure-activity relationships (SAR) require further exploration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when modifying substituents (e.g., electron-withdrawing vs. donating groups)?
- Contradictions often arise from differences in steric hindrance or electronic effects. For example, electron-withdrawing groups (e.g., nitro) may slow cyclization, requiring extended reaction times or higher temperatures. Systematic kinetic studies under controlled conditions (e.g., using differential scanning calorimetry) can identify rate-limiting steps. Comparative HPLC analysis of intermediates helps isolate problematic stages .
Q. What strategies exist for functionalizing the pyrazine core to enhance bioactivity or material properties?
- Nucleophilic Additions: The electrophilic carbonyl groups react with amines or hydrazines to form imine or hydrazone derivatives.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the pyrazine C-5/C-6 positions, leveraging palladium catalysts.
- Coordination Chemistry: Transition metals (e.g., Cu, Fe) can bind to the dione moiety, enabling applications in catalysis or magnetic materials .
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic additions or cycloadditions?
- Density Functional Theory (DFT) calculations reveal that the electron-deficient pyrazine ring directs nucleophilic attacks to the carbonyl carbons. Substituents like methyl groups alter the HOMO-LUMO gap, modulating reactivity. For instance, 3,4-dimethylphenyl groups increase steric bulk, reducing regioselectivity in Diels-Alder reactions. Experimental validation via cyclic voltammetry or frontier orbital analysis is recommended .
Q. What methodological frameworks integrate computational modeling with experimental data to study reaction mechanisms?
- Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations map transition states for key steps like cyclization. Pairing this with in situ IR or Raman spectroscopy validates intermediate formation. For example, modeling the activation energy for hydrazine-mediated ring closure aligns with experimental Arrhenius plots .
Methodological and Theoretical Questions
Q. How to design experiments to evaluate the compound’s potential as an enzyme inhibitor?
- Target Selection: Prioritize enzymes with known pyrazine-dione interactions (e.g., dihydroorotate dehydrogenase).
- Assay Development: Use fluorescence-based assays to measure IC values. Include controls for non-specific binding (e.g., bovine serum albumin).
- Structural Analysis: Co-crystallize the compound with the target enzyme to identify binding motifs via X-ray diffraction .
Q. How to address discrepancies between theoretical predictions and experimental data in SAR studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
